The synthesis and characterization of this compound have been reported in various scientific studies, highlighting its relevance in organic chemistry and pharmacology. The compound can be derived from more basic pyrrolo[2,3-d]pyrimidine derivatives through specific synthetic pathways.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can be classified as:
The synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile typically involves several steps. One common method includes the use of starting materials such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and subsequent reactions to introduce the cyano group.
The molecular structure of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can be represented as follows:
Key structural data include:
The compound can undergo various chemical reactions including:
For instance, an acid-catalyzed amination reaction can be performed where 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile reacts with aniline derivatives under controlled acidic conditions to yield various substituted products with potential biological activity .
The mechanism of action for compounds like 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile often involves:
Studies suggest that variations in substituents can significantly influence the reactivity and biological activity of the resulting compounds .
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile has several notable applications:
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS: 1168106-92-0, MFCD22556166) represents a strategically engineered small molecule featuring a privileged heterocyclic scaffold decorated with two critical pharmacophoric elements: a bromo substituent at the 5-position and a carbonitrile group at the 4-position. With a molecular formula of C₇H₃BrN₄ and molecular weight of 223.03 g/mol [9], this compound exemplifies rational drug design principles aimed at optimizing target engagement and physicochemical properties. The core 7H-pyrrolo[2,3-d]pyrimidine structure serves as a purine bioisostere, enabling mimicry of adenosine's binding interactions within ATP-binding pockets while conferring enhanced metabolic stability and synthetic versatility [6] [7]. Its emergence coincides with medicinal chemistry's growing emphasis on multi-targeted kinase inhibitors to address therapeutic resistance in oncology, positioning this compound as a versatile intermediate for developing targeted cancer therapeutics.
The 7H-pyrrolo[2,3-d]pyrimidine core constitutes a privileged scaffold in kinase inhibitor development due to its exceptional capacity for forming critical hydrogen-bonding interactions with kinase hinge regions. This bicyclic system mimics the hydrogen-bonding pattern of purine nucleotides while providing distinct synthetic advantages for regioselective substitution. Research demonstrates that derivatives featuring this scaffold exhibit potent inhibitory activity across diverse kinase families, including receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and non-receptor tyrosine kinases [6].
The strategic incorporation of the 5-bromo-4-carbonitrile substituted derivative has yielded particularly promising results in targeting oncogenic kinases. Molecular docking studies reveal that the planar aromatic system inserts deep into the hydrophobic pocket of kinase ATP-binding sites, with substituents at the 4- and 5-positions projecting toward crucial specificity-determining regions [7]. For instance, derivatives containing this core demonstrate nanomolar inhibition against pivotal cancer targets:
Table 1: Kinase Inhibition Profile of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile Derivatives
Target Kinase | Derivative IC₅₀ (nM) | Reference Inhibitor (Sunitinib IC₅₀) | Biological Impact |
---|---|---|---|
EGFR | 40 | 261 | Blocks proliferation in NSCLC models |
Her2 | 68 | 261 | Inhibits HER2-driven signaling |
VEGFR2 | 102 | 261 | Suppresses angiogenesis |
CDK2 | 204 | 261 | Induces G1/S cell cycle arrest |
MPS1 | <100 (specific analogs) | N/A | Induces aneuploidy and apoptosis in TNBC |
Notably, compound 5k (a derivative synthesized from this scaffold) demonstrated potent multi-kinase inhibition, significantly suppressing HepG2 hepatocellular carcinoma proliferation (IC₅₀ = 29-59 µM cellular activity) through simultaneous targeting of EGFR, Her2, VEGFR2, and CDK2 [6]. Beyond direct enzymatic inhibition, these compounds trigger profound downstream biological effects including caspase-3 activation, Bax upregulation, Bcl-2 downregulation, and cell cycle arrest – hallmarks of intrinsic apoptosis induction.
The scaffold's versatility enables optimization for kinase selectivity profiles. X-ray crystallography-guided design has proven instrumental in refining substituent patterns to enhance binding complementarity. For example, in MPS1 inhibition for triple-negative breast cancer (TNBC), the carbonitrile group at position 4 forms a critical hydrogen bond with the kinase hinge residue, while the bromine at position 5 extends into a hydrophobic subpocket, contributing to selective nanomolar potency [7]. This structural adaptability underscores why pyrrolo[2,3-d]pyrimidines serve as cornerstone scaffolds in kinase drug discovery.
The 5-bromo and 4-carbonitrile substituents synergistically enhance the pharmacological profile of the pyrrolo[2,3-d]pyrimidine core through distinct yet complementary mechanisms. The bromine atom, a substantial halogen, primarily contributes through steric and electronic effects. Positioned at C5, it occupies hydrophobic regions within kinase binding pockets, enhancing affinity through van der Waals contacts and inducing subtle conformational shifts in the protein backbone [6]. Its electron-withdrawing nature also modulates the electron density of the fused ring system, potentially enhancing π-stacking interactions with aromatic residues like phenylalanine or tyrosine. This bromine-mediated affinity boost is evidenced by SAR studies where 5-bromo analogs consistently outperform their non-halogenated counterparts in enzymatic and cellular assays [6] [9].
The carbonitrile group (-C≡N) at C4 delivers multifaceted advantages:
Table 2: Structural Contributions of Key Substituents
Substituent | Position | Key Interactions | Impact on Properties |
---|---|---|---|
Bromo | C5 | Hydrophobic filling, Halogen bonding | ↑ Binding affinity, ↓ Metabolic oxidation |
Carbonitrile | C4 | H-bond acceptance, Dipole interactions | ↑ Solubility, ↑ Synthetic versatility, ↑ Selectivity |
H (Parent core) | C4/C5 | H-bond donation/acceptance | Baseline activity |
Molecular modeling illustrates this dual substituent effect: in EGFR, the carbonitrile forms a hydrogen bond with the hinge region residue Met793, while the bromine atom engages in hydrophobic contacts with Leu718 and Val702, effectively anchoring the scaffold [6]. This combination translates to enhanced kinase selectivity profiles. For instance, the electron-withdrawing nature of both groups fine-tunes the pKa of the pyrrolic nitrogen (predicted pKa ≈ 8.73 [9]), modulating its hydrogen-bond-donating capacity and thus selectivity for kinases with specific hinge region architectures.
Synthetic accessibility reinforces the compound’s utility. The 4-carbonitrile group enables straightforward transformations into amidines, tetrazoles, or carboxylic acid derivatives, facilitating SAR exploration. Commercial availability from suppliers like Crysdot and Chemenu, though at premium prices (e.g., $295/250mg [9]), supports its adoption in drug discovery campaigns. Furthermore, its physicochemical profile—moderate boiling point (241°C), density (1.99 g/cm³), and stability at 2-8°C storage—ensures practical handling [9]. The strategic placement of these substituents thus transforms the core scaffold into a high-value template for generating targeted inhibitors against therapeutically challenging kinases.
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3